N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Molecular Structure Analysis
The molecular structure of N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide is characterized by the presence of a phenylpiperazine moiety, a sulfonylethyl group, and a benzodioxole-5-carboxamide group.Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These molecules were screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against various microorganisms. This study indicates the potential of incorporating N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide-like structures into antibiotics and enzyme inhibitors Başoğlu et al., 2013.
Anticancer and Antimalarial Applications
Temiz-Arpaci et al. (2021) designed and synthesized benzoxazole derivatives, demonstrating promising activity against P. aeruginosa, showcasing the potential of similar compounds in antimicrobial applications. Furthermore, Fahim and Ismael (2021) explored sulfonamide derivatives for their antimalarial activity and potential as COVID-19 therapeutics. These studies suggest avenues for the application of related compounds in treating infectious diseases and exploring antiviral properties Temiz-Arpaci et al., 2021; Fahim & Ismael, 2021.
5-HT Receptor Antagonists
Liao et al. (2000) synthesized and evaluated a series of analogues of GR127935 as potent and selective 5-HT(1B/1D) antagonists. Their work illustrates the potential of structurally related compounds in neuropharmacology, particularly in modulating serotonin receptors, which could have implications for treating neurological disorders Liao et al., 2000.
Synthesis and Evaluation of Antifungal Agents
Łukowska-Chojnacka et al. (2016) synthesized new tetrazole derivatives, evaluating their antifungal activity. Their research indicates the potential of using compounds with structural similarities to this compound in developing antifungal agents Łukowska-Chojnacka et al., 2016.
Antibacterial Activity
Siddiqa et al. (2014) focused on the synthesis and antibacterial evaluation of sulfonohydrazide derivatives, underscoring the utility of such compounds in combatting bacterial infections Siddiqa et al., 2014.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition . This means that the compound can bind to the active site of the enzyme (competitive inhibition), preventing ACh from binding, and it can also bind to an allosteric site (non-competitive inhibition), changing the shape of the enzyme and reducing its activity .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of ACh, a neurotransmitter that is crucial for many functions in the body, including muscle contraction and the regulation of heart rate . In the context of the brain, increased levels of ACh due to AChE inhibition can enhance cognition functions .
Result of Action
The inhibition of AChE leads to an increase in the concentration of ACh in the synaptic cleft . This can enhance cholinergic transmission, improving cognitive function . Therefore, AChE inhibitors like this compound are often used in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is hypothesized that this compound may exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is hypothesized that the effects of this compound may vary with different dosages, potentially exhibiting threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications, potentially affecting its activity or function .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20(16-6-7-18-19(14-16)28-15-27-18)21-8-13-29(25,26)23-11-9-22(10-12-23)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCONLILJZRNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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